molecular formula C12H14F2O2S B8079161 4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol

4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol

Cat. No.: B8079161
M. Wt: 260.30 g/mol
InChI Key: PIWCUUWIVUQLFD-UHFFFAOYSA-N
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Description

The compound with the identifier “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

The compound “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

    Addition: It can undergo addition reactions where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and can be used in biochemical assays.

    Medicine: It may have potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The exact mechanism by which the compound exerts its effects is not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules to produce its effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” include other chemical substances with comparable structures and properties. Some of these similar compounds are:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct reactivity and potential applications compared to other similar compounds. Its unique features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3,4-difluoro-5-methoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2S/c1-16-10-7-8(6-9(13)11(10)14)12(15)2-4-17-5-3-12/h6-7,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWCUUWIVUQLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2(CCSCC2)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)C2(CCSCC2)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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